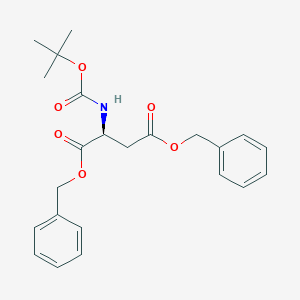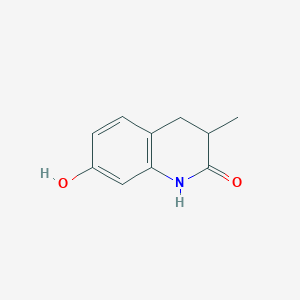
7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a methyl ketone in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline form.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolinones.
科学的研究の応用
Chemistry
In chemistry, 7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds in the quinolinone family are often investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, these compounds are explored for their potential therapeutic applications, including as anti-inflammatory and analgesic agents.
Industry
Industrially, quinolinone derivatives may be used in the development of dyes, pigments, and other materials.
作用機序
The mechanism of action of 7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would require detailed study and experimental validation.
類似化合物との比較
Similar Compounds
Quinolin-2(1H)-one: A parent compound with similar structural features.
3-Methylquinolin-2(1H)-one: A methylated derivative with comparable properties.
7-Hydroxyquinolin-2(1H)-one: A hydroxylated derivative with distinct biological activities.
Uniqueness
7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinolinone derivatives.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
7-hydroxy-3-methyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-6-4-7-2-3-8(12)5-9(7)11-10(6)13/h2-3,5-6,12H,4H2,1H3,(H,11,13) |
InChIキー |
LZAPEQQGKGRYBD-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C=C(C=C2)O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)
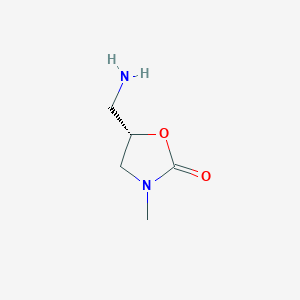
![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
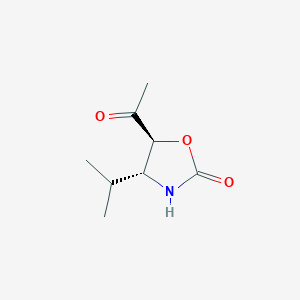


![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)
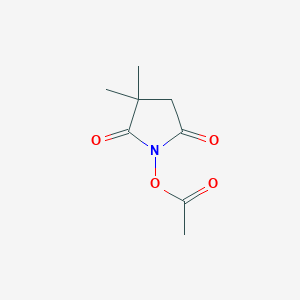
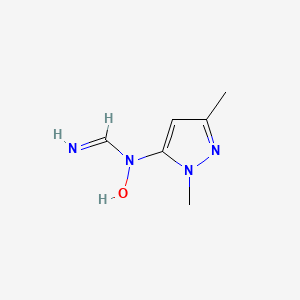
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
